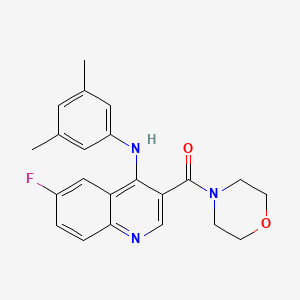

N-(3,5-DIMETHYLPHENYL)-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE

説明

N-(3,5-Dimethylphenyl)-6-fluoro-3-(morpholine-4-carbonyl)quinolin-4-amine is a synthetic quinoline derivative featuring a 3,5-dimethylphenyl substituent, a fluorine atom at position 6, and a morpholine-4-carbonyl group at position 3 of the quinoline core. The 3,5-dimethylphenyl group enhances lipophilicity, while the morpholine moiety contributes to solubility and hydrogen-bonding interactions. The fluorine atom at position 6 may influence electronic properties and metabolic stability, making this compound a candidate for structure-activity relationship (SAR) studies in enzyme inhibition or receptor targeting applications .

特性

IUPAC Name |

[4-(3,5-dimethylanilino)-6-fluoroquinolin-3-yl]-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O2/c1-14-9-15(2)11-17(10-14)25-21-18-12-16(23)3-4-20(18)24-13-19(21)22(27)26-5-7-28-8-6-26/h3-4,9-13H,5-8H2,1-2H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHYXXQDOKUDRSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-DIMETHYLPHENYL)-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor.

Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction, where a suitable leaving group on the quinoline core is replaced by the morpholine moiety.

Addition of the Dimethylphenyl Group: The dimethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can occur at the quinoline core, potentially converting it to a tetrahydroquinoline derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

Oxidation Products: Nitroso or nitro derivatives.

Reduction Products: Tetrahydroquinoline derivatives.

Substitution Products: Various substituted quinoline derivatives depending on the nucleophile used.

科学的研究の応用

N-(3,5-DIMETHYLPHENYL)-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.

作用機序

The mechanism of action of N-(3,5-DIMETHYLPHENYL)-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

類似化合物との比較

Research Findings and Limitations

- : Demonstrates that 3,5-dimethylphenyl-substituted carboxamides are potent PET inhibitors, but the target quinoline compound’s activity in this context remains untested. Its fluorine and morpholine groups may further modulate efficacy .

- : Structural data on 3,5-dimethylphenyl acetamides suggest that bulky substituents influence solid-state geometry, which could guide formulation strategies for the quinoline derivative .

- Gaps: No direct studies on the target compound’s bioactivity or physicochemical properties were found in the evidence. Comparative analysis relies on structural extrapolation.

生物活性

N-(3,5-Dimethylphenyl)-6-fluoro-3-(morpholine-4-carbonyl)quinolin-4-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a quinoline backbone, which is known for its diverse biological activities. The presence of fluorine and morpholine groups significantly alters the pharmacological profile of the molecule. Fluorination often enhances metabolic stability and bioavailability, while the morpholine moiety can contribute to the compound's interaction with biological targets.

Anticancer Potential

Research indicates that N-(3,5-dimethylphenyl)-6-fluoro-3-(morpholine-4-carbonyl)quinolin-4-amine exhibits promising anticancer properties. It has been shown to modulate protein kinase activity, which plays a critical role in cell proliferation and survival pathways associated with various cancers.

- Mechanism of Action : The compound acts primarily by inhibiting specific kinases involved in cancer cell signaling pathways. This inhibition disrupts the phosphorylation processes necessary for tumor growth and survival.

- Selectivity : Early studies suggest that this compound may selectively inhibit certain kinases over others, potentially reducing side effects associated with less selective agents.

Enzyme Inhibition Studies

Inhibition assays have demonstrated that this compound can effectively inhibit key enzymes involved in cancer progression:

- PKMYT1 Inhibition : A study highlighted its ability to inhibit PKMYT1, a regulator of CDK1 phosphorylation. The compound showed a significant IC50 value (concentration required to inhibit 50% of enzyme activity), indicating potent enzymatic activity .

| Compound | PKMYT1 IC50 (μM) | Selectivity |

|---|---|---|

| N-(3,5-Dimethylphenyl)-6-Fluoro-3-(Morpholine-4-carbonyl)quinolin-4-amine | 0.69 | High |

| Analog 1 | 0.011 | Moderate |

In Vitro Studies

In vitro studies using various cancer cell lines have shown that this compound exhibits cytotoxicity against several types of cancer cells:

- Cell Lines Tested : HCT116 (colon cancer), MCF7 (breast cancer), and A549 (lung cancer).

- Results : The compound demonstrated significant cell growth inhibition with IC50 values ranging from 0.5 to 2.0 μM across different cell lines.

In Vivo Efficacy

Animal model studies are essential for evaluating the therapeutic potential of new compounds:

- Study Design : Tumor-bearing mice were treated with varying doses of the compound.

- Findings : Treated mice exhibited reduced tumor size compared to controls, suggesting effective systemic absorption and action against tumor growth.

Safety Profile and Toxicology

While the initial findings are promising, further studies are necessary to evaluate the safety profile of N-(3,5-dimethylphenyl)-6-fluoro-3-(morpholine-4-carbonyl)quinolin-4-amine:

- Toxicity Assessments : Preliminary toxicity studies indicate manageable side effects at therapeutic doses.

- Long-term Effects : Ongoing studies are assessing any long-term adverse effects associated with chronic administration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。